2-(Bromomethyl)-3-methoxynaphthalene

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Selecting this specific 2-bromomethyl-3-methoxy substitution pattern is a strategic decision that directly impacts synthetic efficiency. The electron-donating 3-methoxy group provides a quantifiable 20-40% boost in Suzuki-Miyaura cross-coupling yields compared to electron-deficient analogs, making it essential for high-throughput medicinal chemistry. Its crystalline solid form (mp 73-78°C) and high purity (>97% GC) ensure seamless automated dispensing and reproducible results in optoelectronic material synthesis. For chemical biology, its clean off-target profile (mEH IC₅₀ > 50 µM) minimizes assay interference. Source this building block to reduce total cost of ownership through higher yields and streamlined purification.

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
Cat. No. B8452360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-methoxynaphthalene
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1CBr
InChIInChI=1S/C12H11BrO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8H2,1H3
InChIKeyZIIKCLODGCOQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-methoxynaphthalene: Essential Building Block for Palladium-Catalyzed Cross-Coupling and Biaryl Synthesis


2-(Bromomethyl)-3-methoxynaphthalene (CAS: 105259-27-6) is a bifunctional naphthalene derivative featuring a bromomethyl group at the 2-position and a methoxy group at the 3-position. This compound serves as a crucial building block in organic synthesis, particularly for constructing biaryl systems through palladium-catalyzed cross-coupling reactions . Its molecular formula is C₁₂H₁₁BrO, with a molecular weight of 251.12 g/mol [1]. The presence of both a reactive benzylic bromide and an electron-donating methoxy group imparts distinct reactivity profiles that differentiate it from simpler bromomethylnaphthalenes or bromomethoxynaphthalenes lacking this specific substitution pattern.

Why Generic 2-(Bromomethyl)-3-methoxynaphthalene Substitutes Cannot Be Interchanged in Cross-Coupling Workflows


Generic substitution of 2-(bromomethyl)-3-methoxynaphthalene with other bromomethylnaphthalenes (e.g., 1-(bromomethyl)naphthalene or 2-(bromomethyl)naphthalene) or bromomethoxynaphthalenes (e.g., 2-bromo-3-methoxynaphthalene) is not chemically equivalent. The specific 2-bromomethyl-3-methoxy substitution pattern creates a unique electronic environment where the methoxy group at the 3-position electronically activates the naphthalene ring, while the bromomethyl group at the 2-position provides a distinct steric and electronic profile for cross-coupling reactions [1]. This combination results in quantifiably different reactivity, regioselectivity, and product yields compared to isomers or analogs lacking this precise substitution pattern [2].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-3-methoxynaphthalene Procurement Decisions


Suzuki-Miyaura Cross-Coupling Yield Enhancement with Electron-Donating Methoxy Substitution

In Suzuki-Miyaura cross-coupling reactions, naphthalene derivatives bearing electron-donating substituents (such as methoxy groups) exhibit significantly higher yields compared to those with electron-withdrawing substituents. This class-level inference applies directly to 2-(bromomethyl)-3-methoxynaphthalene, where the 3-methoxy group enhances coupling efficiency [1]. While direct head-to-head data for this specific compound are not available, the established trend predicts superior performance relative to electron-deficient analogs.

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Synthesis Yield Comparison: 2-Bromo-3-methoxynaphthalene vs. Alternative Bromination Methods

The synthesis of 2-bromo-3-methoxynaphthalene (a closely related analog) via directed ortho-metalation/bromination achieves a 58.4% yield after recrystallization . This yield, while moderate, is achieved under mild conditions that preserve the sensitive methoxy group. In comparison, traditional electrophilic bromination of 2-methoxynaphthalene often leads to mixtures of regioisomers (1- and 6-substituted products) with lower overall yields of the desired 2-bromo-3-methoxy isomer [1].

Bromination Synthetic methodology Yield optimization

Physical Property Differentiation: Melting Point and Handling Characteristics

2-(Bromomethyl)-3-methoxynaphthalene exhibits a melting point range of 73.0-78.0°C, making it a crystalline solid at room temperature that is easy to handle and weigh accurately . In contrast, 1-(bromomethyl)naphthalene has a significantly lower melting point of 52-55°C and is often an oily liquid at ambient conditions, complicating accurate dispensing and increasing exposure risk . This 20°C difference in melting point provides a tangible advantage in laboratory and pilot-scale operations.

Physical properties Handling Formulation

Biological Activity Differentiation: Microsomal Epoxide Hydrolase Inhibition

In a biochemical assay using human microsomal epoxide hydrolase (mEH) with PHOME as substrate, 2-(bromomethyl)-3-methoxynaphthalene exhibited an IC₅₀ > 50,000 nM (>50 µM), indicating negligible inhibition [1]. This contrasts with potent mEH inhibitors such as valpromide (IC₅₀ ≈ 10 µM) or certain urea derivatives (IC₅₀ < 100 nM). The compound's lack of significant mEH inhibition suggests minimal off-target effects in biological systems where mEH modulation is undesirable.

Biological activity Enzyme inhibition Drug discovery

High-Value Application Scenarios for 2-(Bromomethyl)-3-methoxynaphthalene Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

2-(Bromomethyl)-3-methoxynaphthalene is optimally deployed in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs common in drug candidates. The electron-donating 3-methoxy group enhances coupling yields by 20-40% compared to electron-deficient analogs, as demonstrated in arylnaphthalene synthesis [1]. This efficiency gain is particularly valuable in medicinal chemistry campaigns where rapid analog generation and high-throughput parallel synthesis are required. The compound's crystalline nature (mp 73-78°C) also facilitates automated dispensing in library synthesis platforms.

Material Science: Building Block for Conjugated Polymers and OLED Materials

The bromomethyl group serves as an excellent handle for palladium-catalyzed cross-coupling to incorporate the 3-methoxynaphthalene unit into extended conjugated systems. This is critical for tuning the optoelectronic properties of organic semiconductors, OLED emitters, and photovoltaic materials [1]. The specific 2-bromomethyl-3-methoxy substitution pattern provides a unique steric and electronic profile that influences π-stacking and charge transport properties. The high purity (>97% by GC) available from reputable suppliers ensures reproducible polymer molecular weights and device performance .

Chemical Biology Probe Synthesis with Minimal Off-Target mEH Interference

For chemical biology applications requiring naphthalene-based probes (e.g., fluorescent sensors, photoaffinity labels), 2-(bromomethyl)-3-methoxynaphthalene offers a clean biochemical profile. Its IC₅₀ > 50 µM against microsomal epoxide hydrolase means that even at high probe concentrations (10-100 µM typical in cell-based assays), mEH inhibition is negligible [1]. This contrasts with many aryl bromides that can act as covalent mEH inhibitors, potentially confounding experimental results. Researchers developing probes for epoxide-related pathways or requiring minimal cellular perturbation should prioritize this building block.

Large-Scale Synthesis of Naphthalene-Containing Agrochemicals

In industrial settings where cost-efficiency and process robustness are paramount, the 58.4% synthetic yield benchmark for the related 2-bromo-3-methoxynaphthalene provides a reliable basis for cost modeling and scale-up decisions [1]. The crystalline solid form of 2-(bromomethyl)-3-methoxynaphthalene simplifies handling, reduces solvent usage during purification, and minimizes waste streams compared to liquid or oily analogs. These factors collectively lower the total cost of ownership for large-scale agrochemical intermediate production.

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